molecular formula C8H7N3O3 B2465204 Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1228351-47-0

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B2465204
CAS RN: 1228351-47-0
M. Wt: 193.162
InChI Key: BWHRLCYUUSZJPV-UHFFFAOYSA-N
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Description

“Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidines, which are important scaffolds present in many synthetic drugs . These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The molecular structure of “Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate” can be inferred from its IUPAC name and similar compounds. For instance, the compound “ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate” has a molecular weight of 221.22 .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the ethyl 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate and the 3-(thien-2-ylcarbonyl)-5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine were rapidly transformed into the final compounds, which were easily recovered and purified .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a white solid with a melting point of 332–334 °C (MeOH, decomp.) was reported .

Scientific Research Applications

Angiotensin II Receptor Antagonists

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives have been identified as potent in vitro angiotensin II (AII) receptor antagonists. A study by Shiota et al. (1999) details the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which display oral activity as AII receptor antagonists. Key modifications in the substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine were essential for potent in vivo activity (Shiota et al., 1999).

Chemical Synthesis and Reactions

Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, including 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives. This study provides insights into the methylation, acylation, and synthesis of related heterocycles, showcasing the chemical versatility of pyrimidine derivatives (Kappe & Roschger, 1989).

Cathepsins B and K Inhibition

Lukić et al. (2017) synthesized novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides from methyl 3-amino-1H-pyrazole-4-carboxylate. These carboxamides demonstrated significant inhibition of cathepsins K and B, indicating potential therapeutic applications in diseases where these enzymes are involved (Lukić et al., 2017).

Electrochemical Reduction Studies

Bellec and Lhommet (1995) explored the chemical and electrochemical reduction of pyrazolo[1,5-a]pyrimidines. Their study shows the formation of various hydrodimers and dihydro compounds, contributing to the understanding of the electrochemical behavior of these compounds (Bellec & Lhommet, 1995).

Cyclocondensation Reactions

Orlov and Sidorenko (2012) reported the cyclocondensation of substituted 5-aminopyrazoles leading to the synthesis of dihydropyrazolo[1,5-a]pyrimidines. This study highlights a method for the regioselective synthesis of these compounds, which could be crucial for developing new chemical entities (Orlov & Sidorenko, 2012).

Biological Activity

Youssef et al. (2011) synthesized compounds related to thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, which showed excellent biocidal properties against various bacteria and fungi. This research demonstrates the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial agents (Youssef et al., 2011).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound “5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” has hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for the study of “Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity . The development of new drugs using these compounds as scaffolds could be a promising area of research .

properties

IUPAC Name

methyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-4-6-9-7(12)2-3-11(6)10-5/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHRLCYUUSZJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC(=O)NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

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